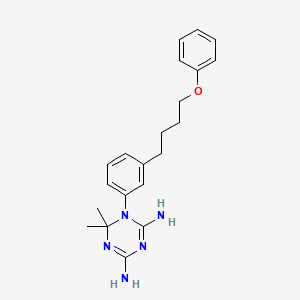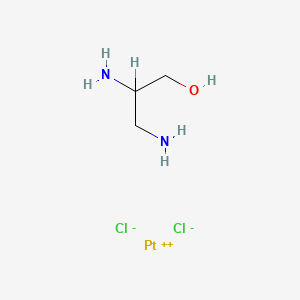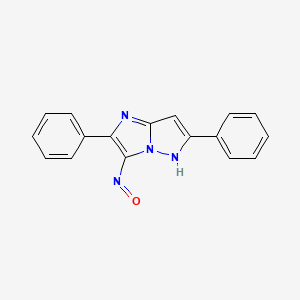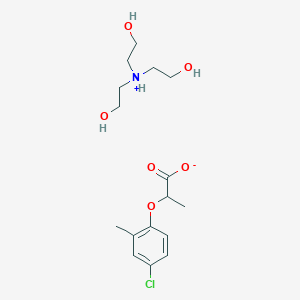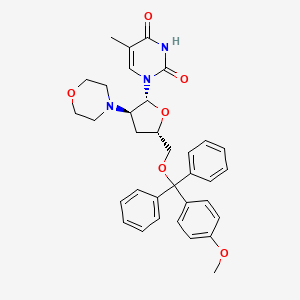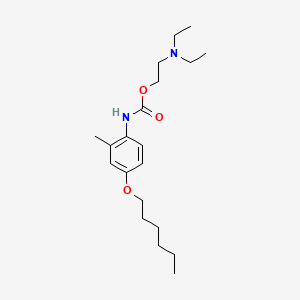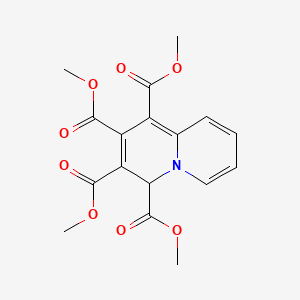
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a benzothieno ring fused with a pyrimidine ring, and a methylthio group attached to the second position of the pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine can be achieved through several methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. This cyclization is typically carried out by heating the reactants under reflux with sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine undergoes various chemical reactions, including:
Substitution: The methylthio group can be substituted with other functional groups, such as amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent for the methylthio group.
Substitution: Benzylamine can be used for the substitution of the methylthio group, often requiring prior oxidation to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from the oxidation of the methylthio group.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the methylthio group.
Aplicaciones Científicas De Investigación
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation, survival, and migration, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar pyrimidine core structure and exhibits a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Thieno[2,3-d]pyrimidine: Another related compound with a thieno ring fused to the pyrimidine ring, known for its potential as a kinase inhibitor.
Benzothieno[2,3-d]pyrimidine: Similar to the target compound but with different substituents, it also shows promise in medicinal chemistry.
Uniqueness
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine is unique due to the presence of the methylthio group, which can undergo various chemical modifications to yield derivatives with diverse biological activities. This versatility makes it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
78052-14-9 |
|---|---|
Fórmula molecular |
C11H14N2S2 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14N2S2/c1-14-11-12-6-8-7-4-2-3-5-9(7)15-10(8)13-11/h2-6H2,1H3,(H,12,13) |
Clave InChI |
HYOXSVMQRVRBSN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NCC2=C(N1)SC3=C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


